Fedotozine, chemically known as (+)-(1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, is a synthetic compound derived from the arylacetamide series. [] Its primary role in scientific research is as a selective kappa opioid receptor agonist, particularly targeting the kappa1a receptor subtype. [] Fedotozine is recognized for its peripheral antinociceptive action, primarily affecting visceral sensations originating from the gut. [] This activity makes it a valuable tool for investigating the role of kappa opioid receptors in regulating gastrointestinal function and pain perception.
Further research could focus on developing kappa opioid agonists with enhanced selectivity for peripheral kappa receptors and improved pharmacokinetic profiles, aiming to create more effective and targeted therapies for visceral pain conditions like irritable bowel syndrome and functional dyspepsia. [, ]
Investigating the impact of fedotozine and other kappa agonists on gut inflammation could shed light on the potential therapeutic benefits of targeting kappa receptors in inflammatory bowel diseases. [] Understanding the interplay between kappa receptors and inflammatory processes in the gut could reveal novel therapeutic targets.
Future research could explore the therapeutic potential of fedotozine in other conditions where kappa opioid receptors are implicated, such as opioid-induced constipation and postoperative ileus. [] Its peripheral selectivity makes it an attractive candidate for mitigating opioid-related adverse effects.
More research is needed to assess the long-term safety and efficacy of fedotozine, particularly its impact on gastrointestinal function and the potential for developing tolerance or dependence. [] Understanding the long-term effects will be crucial for establishing its viability as a therapeutic agent.
Fedotozine was developed as a non-peptide kappa opioid receptor agonist. It belongs to a class of drugs known for their analgesic properties without the addictive potential often seen with mu opioid receptor agonists. The compound is particularly noted for its peripheral action, which allows it to exert effects on the gastrointestinal system without significant central nervous system penetration, thereby reducing the risk of systemic opioid side effects .
The synthesis of Fedotozine involves several chemical reactions that can be categorized into solid-phase and solution-phase synthesis methods. The detailed steps include:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For instance, reactions may require controlled temperatures or specific pH levels to ensure successful formation of the desired product .
Fedotozine's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure can be represented by its molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized Fedotozine .
Fedotozine participates in various chemical reactions that are essential for its synthesis and functionalization:
The efficiency of these reactions is influenced by factors such as solvent choice, temperature, and catalyst presence .
Fedotozine primarily exerts its effects through selective activation of kappa opioid receptors located in peripheral tissues. This mechanism involves:
Research indicates that Fedotozine does not significantly activate central nervous system pathways, thereby reducing the risk of addiction and other central side effects typically associated with opioids .
Fedotozine exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing adverse effects .
Fedotozine has been investigated for various therapeutic applications:
Fedotozine, chemically designated as (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxybenzyl)oxy]-2-butanamine, is a synthetic arylacetamide derivative with a molecular formula of C22H31NO4 and a molar mass of 373.493 g/mol [1] [7]. Its structure features a chiral center with the (R)-enantiomer exhibiting pharmacological activity. The compound incorporates a 3,4,5-trimethoxybenzyl ether group linked to a dimethylamino-propyl backbone, which confers selectivity for kappa-opioid receptors (KOR) [1] [8]. Fedotozine tartrate (JO 1196) is the clinically studied salt form, soluble in water [7].
In receptor binding assays, fedotozine displays submicromolar affinity (Ki = 10–100 nM) for KOR, with >100-fold selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors in guinea pig brain and myenteric plexus preparations [6] [8]. This selectivity arises from its structural optimization within the arylacetamide class, which preferentially targets KOR’s ligand-binding pocket [1] [2].
Fedotozine functions as a highly selective agonist for the κ1-opioid receptor subtype, with preferential affinity for the κ1A binding site [1] [4]. Pharmacological studies utilizing radioligand displacement assays demonstrate fedotozine’s 50-fold higher affinity for κ1A receptors (IC50 = 3.2 nM) compared to κ1B or κ2 subtypes [4] [8]. This specificity is functionally significant, as κ1A receptors are densely expressed on peripheral terminals of vagal and spinal afferent nerves innervating the gastrointestinal tract [4] [8].
Table 1: Receptor Binding Profile of Fedotozine
Receptor Type | Affinity (IC50) | Selectivity Ratio |
---|---|---|
κ1A-opioid | 3.2 nM | 1 (Reference) |
κ1B-opioid | 158 nM | 49 |
μ-opioid | 420 nM | 131 |
δ-opioid | >1000 nM | >312 |
Data derived from competitive binding assays in rodent neural tissues [4] [8].
In vivo studies confirm this subtype selectivity: fedotozine’s antinociceptive effects in rat models of duodenal pain are fully antagonized by nor-binaltorphimine (nor-BNI), a selective κ1-antagonist, but unaffected by MOR- or DOR-selective antagonists [4] [6].
A defining feature of fedotozine is its peripherally restricted action. Due to high hydrophilicity and limited blood-brain barrier penetration, fedotozine primarily targets KOR in the enteric nervous system [2] [5] [6]. In dogs, oral fedotozine (2.5–5 mg/kg) achieved undetectable plasma concentrations (<20 ng/g) but significant tissue accumulation in intestinal muscle and mucosa (>1 μg/g) [6]. This distribution underpins its localized effects on visceral afferents without central actions.
Mechanistically, fedotozine modulates nociceptive signaling at three peripheral levels:
These effects are mediated peripherally, as demonstrated by naloxone methobromide (a peripherally restricted opioid antagonist) reversing fedotozine’s actions, while central administration of KOR antagonists does not [4] [6]. Consequently, fedotozine lacks κ1A-mediated central side effects like dysphoria or sedation [2] [8].
Fedotozine exhibits complex pharmacokinetics characterized by low systemic exposure but high gastrointestinal tissue retention [6]. After intravenous administration in dogs (2 mg/kg), plasma concentrations decline rapidly (t1/2α = 15 min), with tissue-to-plasma ratios exceeding 50:1 in the stomach and small intestine [6]. Oral bioavailability is minimal (<10%) due to extensive first-pass metabolism, involving hepatic cytochrome P450-mediated oxidation and glucuronidation [2].
Table 2: Key Pharmacokinetic Parameters of Fedotozine
Parameter | Intravenous | Oral |
---|---|---|
Bioavailability | 100% (Reference) | <10% |
Tissue Retention | High (GI tract) | High (GI tract) |
Metabolism | Hepatic CYP450 | Hepatic CYP450 |
Active Metabolites | None identified | None identified |
Data from canine and rodent models [2] [6].
Notably, fedotozine’s metabolites are inactive, and no accumulation occurs with repeated dosing. The compound is excreted primarily via biliary routes [2].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3